1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-34-21-6-4-19(5-7-21)23-10-11-24(29-28-23)30-16-13-20(14-17-30)25(31)27-15-12-18-2-8-22(9-3-18)35(26,32)33/h2-11,20H,12-17H2,1H3,(H,27,31)(H2,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOOIBWXWHGFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a pyridazinone intermediate. This intermediate is then reacted with 4-sulfamoylphenylethylamine and piperidine-4-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition increases acetylcholine levels, potentially improving cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds (Table 1) are selected for comparison based on shared motifs: pyridazine/pyrimidine cores , piperidine/piperazine scaffolds , and sulfonamide/sulfamoyl groups .
Table 1: Comparative Overview of Structural Analogs
*Calculated based on molecular formula.
†Estimated from analogs in .
Analysis of Structural Differences and Implications
A. Core Heterocycle
- Pyridazine vs. Pyrimidine/Pyridine : The target compound’s pyridazine core (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine (1,3-diazine) or pyridine analogs. Pyridazine’s electron-deficient nature may influence π-π stacking or binding to hydrophobic pockets .
- Oxidized vs. Non-Oxidized Cores: ’s pyridazinone (oxidized pyridazine) introduces a ketone group, altering aromaticity and reactivity compared to the non-oxidized pyridazine in the target compound .
B. Substituent Effects
- Sulfamoyl (-SO₂NH₂) vs. Sulfonyl (-SO₂-): The target’s sulfamoyl group provides hydrogen-bond donor/acceptor capabilities absent in sulfonyl-containing analogs (e.g., ). This could improve solubility or target engagement in enzymes like carbonic anhydrases .
- Methoxyphenyl vs. Ethoxyphenyl/Pyridinyl : The 4-methoxyphenyl group in the target compound balances lipophilicity and polarity, whereas ethoxyphenyl () or pyridinyl substituents may alter steric bulk or metabolic stability.
C. Scaffold Flexibility
Physicochemical and Pharmacokinetic Properties
While specific data for the target compound are unavailable, inferences can be drawn from analogs:
- Polar Groups: The sulfamoyl moiety may improve aqueous solubility relative to compounds with non-polar substituents (e.g., trifluoromethyl in ).
Biological Activity
The compound 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to a class of piperidine derivatives characterized by various functional groups, including methoxy, sulfonamide, and pyridazine moieties. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridazinyl Core: The synthesis begins with the reaction of 4-methoxyaniline with suitable reagents to form the pyridazine structure.
- Piperidine Ring Formation: The introduction of the piperidine moiety is achieved through alkylation reactions.
- Final Modifications: Functional groups such as sulfonamides are introduced to enhance biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer and anti-inflammatory agent.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of this compound can effectively target cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), leading to reduced cell viability and increased apoptosis rates.
Anti-inflammatory Effects
Additionally, the compound has been evaluated for its anti-inflammatory effects. It modulates pathways involved in inflammation by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the production of pro-inflammatory mediators. In vitro assays have shown that it can significantly reduce the levels of inflammatory cytokines such as TNF-α and IL-6.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound acts as an inhibitor of various enzymes involved in signal transduction pathways.
- Receptor Binding: It binds to specific receptors on cell membranes, altering cellular responses.
- Pathway Modulation: The compound modulates critical pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Anticancer Activity:
- Anti-inflammatory Research:
Data Tables
| Biological Activity | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Anticancer | 0.5 - 2 | MCF-7, A549 |
| Anti-inflammatory | Not specified | Animal models |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits COX enzymes and other kinases |
| Receptor Binding | Alters cellular signaling by binding to specific receptors |
| Pathway Modulation | Modulates apoptosis and growth factor signaling |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves selecting coupling methods (e.g., Suzuki-Miyaura coupling for pyridazine ring formation) and controlling reaction parameters. Evidence shows that using palladium catalysts, anhydrous solvents (e.g., DMF or dichloromethane), and inert atmospheres enhances efficiency . Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from ethanol improves purity (>95%) . Monitoring intermediates by TLC or HPLC ensures stepwise accuracy .
Basic: What analytical techniques are recommended for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR verify piperidine, pyridazine, and sulfamoylphenyl moieties. For example, ¹H NMR peaks at δ 2.5–3.5 ppm indicate piperidine protons, while aromatic protons appear at δ 6.5–8.5 ppm .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
- Elemental Analysis : Validate molecular formula (e.g., C₂₄H₂₆N₆O₃S) with <0.3% deviation .
- X-ray Crystallography : Resolve stereochemistry for chiral centers .
Advanced: How can SAR studies evaluate substituent impacts on pyridazine and sulfamoylphenyl groups?
Methodological Answer:
- Systematic Substitution : Replace 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups. Synthesize analogs via parallel synthesis .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric assays. Compare IC₅₀ values to establish activity trends .
- Computational Docking : Use AutoDock Vina to predict binding modes and affinity differences caused by substituents .
Advanced: How to resolve contradictory biological activity data across in vitro models?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and buffer pH .
- Pharmacokinetic Profiling : Measure solubility (via shake-flask method) and metabolic stability (using liver microsomes + LC-MS) to identify bioavailability confounders .
- Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to validate assay sensitivity .
Advanced: How can computational modeling predict binding to carbonic anhydrase isoforms?
Methodological Answer:
- Molecular Docking : Use PDB structures (e.g., 3LXG for CA II) in Schrödinger Suite. Focus on zinc coordination and hydrophobic pocket interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities across isoforms (CA II vs. CA IX) .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- GHS Compliance : Wear PPE (gloves, goggles) due to acute toxicity (Category 4 for oral/dermal/inhalation) .
- Ventilation : Use fume hoods to avoid aerosolization during weighing .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
Advanced: How to assess metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsome Assay : Incubate compound (1–10 µM) with NADPH-regenerating system at 37°C. Quench with acetonitrile at 0, 15, 30, 60 min .
- LC-MS Quantification : Use a C18 column and MRM mode to measure parent compound depletion. Calculate half-life (t₁/₂) .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
